molecular formula C21H27ClN4O2S B11991409 7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11991409
M. Wt: 435.0 g/mol
InChI Key: HUAQYPDQQMVYEM-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family This compound features a purine core substituted with a 4-chlorobenzyl group, a methyl group, and an octylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions

    Preparation of the Purine Core: The purine core can be synthesized from commercially available starting materials such as guanine or xanthine. These compounds undergo cyclization reactions to form the purine ring system.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be introduced via a thiol-ene reaction, where an octyl thiol reacts with an alkene precursor under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. These properties make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an antiviral, anticancer, or anti-inflammatory agent. Research into its pharmacokinetics and pharmacodynamics is ongoing to determine its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the chlorine atom on the benzyl group.

    7-(4-Methylbenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

The presence of the 4-chlorobenzyl group in 7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione imparts unique electronic and steric properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H27ClN4O2S

Molecular Weight

435.0 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H27ClN4O2S/c1-3-4-5-6-7-8-13-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)14-15-9-11-16(22)12-10-15/h9-12H,3-8,13-14H2,1-2H3,(H,24,27,28)

InChI Key

HUAQYPDQQMVYEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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